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Compound of Interest

Compound Name: Aspulvinone O

Cat. No.: B10820821

Aspulvinone O, a naturally occurring pulvinone derivative isolated from Aspergillus terreus,
has garnered significant attention in the scientific community for its diverse biological activities.
This guide provides a comparative analysis of the bioactivity of Aspulvinone O and its
synthetic analogues, offering researchers, scientists, and drug development professionals a
comprehensive overview of their potential as therapeutic agents. The information presented is
supported by experimental data from recent studies, with a focus on their anticancer, antiviral,
and enzyme-inhibitory properties.

Quantitative Bioactivity Data

The bioactivity of Aspulvinone O and its analogues has been evaluated against various
molecular targets. The following table summarizes the key quantitative data, primarily half-
maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b10820821?utm_src=pdf-interest
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/product/b10820821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10820821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Compound Target Bioactivity (IC50) Reference
Aspulvinone O GOT1 Potent Inhibitor [1112]1[3]
SARS-CoV-2 Mpro 12.41 + 2.40 pM [4][5]

SARS-CoV-2 PLpro 21.34 + 0.94 pM [4][5]

DPPH radicals 11.6 uM [6]

Aspulvinone E SARS-CoV-2 Mpro 39.93 £ 2.42 uM [4][5]
Analogue 49 SARS-CoV-2 Mpro 28.25 + 2.37 uM [41[5]
Analogue 50 SARS-CoV-2 PLpro 17.43 + 2.60 uM [4115]
Analogue 51 SARS-CoV-2 PLpro 23.05 + 0.07 pM [4][5]
Aspulvinone V (1) a-glucosidase 2.2 uM [7]
Aspulvinone H (4) a-glucosidase 4.6 uM [7]

Mechanism of Action: Inhibition of GOT1 in
Pancreatic Cancer

Aspulvinone O has been identified as a potent inhibitor of glutamic-oxaloacetic transaminase
1 (GOT1), an enzyme crucial for the metabolic reprogramming of pancreatic ductal
adenocarcinoma (PDAC) cells.[1][2][3] By inhibiting GOT1, Aspulvinone O disrupts glutamine
metabolism, leading to increased oxidative stress and suppression of cancer cell proliferation.
[1][2] This targeted inhibition highlights its potential as a novel anti-tumor agent for PDAC
therapy.[1][2][3]
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Caption: Aspulvinone O inhibits GOT1, disrupting glutamine metabolism in PDAC cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of
Aspulvinone O and its analogues.

1. GOT1 Inhibition Assay
¢ Objective: To determine the inhibitory effect of Aspulvinone O on GOT1 enzyme activity.

o Methodology: The binding affinity between Aspulvinone O and the GOT1 protein was
assessed using several biophysical techniques.[2][3]

o Virtual Docking: Computational modeling was used to predict the binding mode of
Aspulvinone O to the active site of GOTL1.[2] The analysis suggested hydrophobic
interactions with Trp141 and hydrogen bonding with Thr110 and Ser256.[2]

o Microscale Thermophoresis (MST): This technique was employed to quantify the binding
affinity between Aspulvinone O and purified GOT1 protein in solution.
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o Cellular Thermal Shift Assay (CETSA): CETSA was used to verify the engagement of
Aspulvinone O with GOT1 in a cellular context. The principle is that ligand binding
stabilizes the target protein against thermal denaturation.

o Drug Affinity Responsive Target Stability (DARTS): This method was used to confirm the
direct binding of Aspulvinone O to GOTL1 by assessing the protease resistance of the
target protein upon ligand binding.

2. Anti-SARS-CoV-2 Enzyme Assays

o Objective: To evaluate the inhibitory activity of Aspulvinone O and its analogues against
SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro).

» Methodology: High-throughput screening and enzyme kinetics assays were performed.[4][5]

o Enzyme Inhibition Assay: The enzymatic activity of recombinant Mpro and PLpro was
measured in the presence of varying concentrations of the test compounds. The IC50
values were determined by plotting the percentage of inhibition against the compound
concentration.

o Enzyme Kinetics: To understand the mechanism of inhibition (e.g., competitive,
uncompetitive), enzyme kinetic studies were conducted by measuring the reaction rates at
different substrate and inhibitor concentrations.[5] For example, Aspulvinone O was
found to be a competitive inhibitor of SARS-CoV-2 Mpro.[5]

3. a-Glucosidase Inhibition Assay

o Objective: To assess the potential of Aspulvinone analogues to inhibit a-glucosidase, an
enzyme involved in carbohydrate digestion.

o Methodology: The inhibitory effect of the compounds on a-glucosidase was evaluated in
vitro.[7]

o In Vitro Enzyme Assay: The activity of a-glucosidase was measured using a chromogenic
substrate, p-nitrophenyl-a-D-glucopyranoside (pNPG). The amount of p-nitrophenol
released was quantified spectrophotometrically. The IC50 values were calculated from the
dose-response curves. Acarbose was used as a positive control.[7]
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Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of Aspulvinone O
analogues involves a series of steps from initial screening to in-depth mechanistic studies.

Start: Library of
Aspulvinone O Analogues
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(e.g., Enzyme Inhibition Assays)

!
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!
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(e.g., Xenograft Models)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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